3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate
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Overview
Description
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate is a chemical compound with a molecular formula of C10H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate typically involves the esterification of 3-oxo-2-(thiophen-2-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
- Methyl 3-oxo-3-(thiophen-2-yl)propanoate
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
Uniqueness
3-Ethoxy-2-methyl-3-oxo-2-(thiophen-2-yl)propanoate is unique due to its specific ethoxy group, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis, offering different properties compared to its methyl or ethyl counterparts.
Properties
CAS No. |
88701-58-0 |
---|---|
Molecular Formula |
C10H11O4S- |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-ethoxy-2-methyl-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C10H12O4S/c1-3-14-9(13)10(2,8(11)12)7-5-4-6-15-7/h4-6H,3H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
BNEOSSXDBVNFGD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CS1)C(=O)[O-] |
Origin of Product |
United States |
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